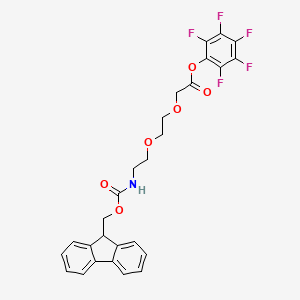
Fmoc-O2Oc-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-O2Oc-OPfp” is a type of Fmoc amino acid pentafluorophenol ester . These esters are activated and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling .
Synthesis Analysis
Fmoc-OPfp esters are utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . They were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .Molecular Structure Analysis
The molecular formula of Fmoc-O2Oc-O2Oc-OH is C27H34N2O9 and its molecular weight is 530.58 g/mol . The molecular formula of Fmoc-O2Oc-OH is C21H23NO6 and its molecular weight is 385.42 g/mol .Chemical Reactions Analysis
In the presence of HOBt, the coupling rate of Fmoc-OPfp esters is rapid and few side products are formed . Fmoc-Asn-OPfp and Fmoc-Gln-OPfp can be used without the formation of cyano side products .Physical and Chemical Properties Analysis
Fmoc-OPfp esters possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .Applications De Recherche Scientifique
Synthesis of O-Glycopeptides
Fmoc-O2Oc-OPfp has been utilized in the synthesis of O-glycopeptides. For example, Gangadhar et al. (2004) described a method for the high-yield and stereoselective synthesis of O-glycopeptides using Fmoc-AA-OPfp. This method proved rapid, stereoselective, and efficient for routine synthesis of O-glycopeptides, demonstrating its potential in peptide synthesis applications (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Glycopeptide Synthesis
In the field of solid-phase glycopeptide synthesis, this compound has been critical in developing new methodologies. Peters et al. (1991) reported the creation of two new building blocks, Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp and Nα-Fmoc-Thr(Ac3-α-D-GalpNAc)-OPfp, and their application in synthesizing various O-glycopeptides. This study illustrates the compound's versatility in generating complex glycopeptide structures (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).
Glycosylation of Phenols
The use of this compound in the glycosylation of phenols was explored by Jensen et al. (1993), who synthesized several building blocks suitable for solid-phase glycopeptide synthesis. Their work contributed to developing new glycosylation procedures, highlighting the chemical's role in advancing synthetic methodologies (Jensen, Meldal, & Bock, 1993).
Applications in Biological Research
This compound has also found applications in biological research. A study by Furst et al. (1990) assessed various pre-column derivatization methods, including FMOC-Cl, for assaying amino acid concentrations in biological fluids, demonstrating its utility in analytical chemistry and biological sample analysis (Furst, Pollack, Graser, Godel, & Stehle, 1990).
Glycopeptide Libraries
Hilaire et al. (1998) described the rapid identification of glycopeptides that mimic oligosaccharides through a novel screening and analysis method using a glycopeptide library. This library included Fmoc-Asn(β-Ac3GlcNAc)-OPfp, showcasing the role of this compound in creating complex glycopeptide libraries for high-throughput screening (Hilaire, Lowary, & Meldal, Bock, 1998).
Mécanisme D'action
Safety and Hazards
When handling Fmoc-OPfp esters, it is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHMGSPKAJWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-Aminocycloheptyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide;hydrochloride](/img/structure/B2404826.png)
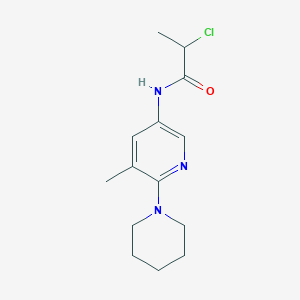

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)
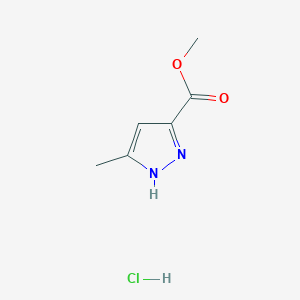
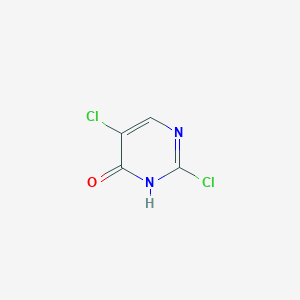


![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)
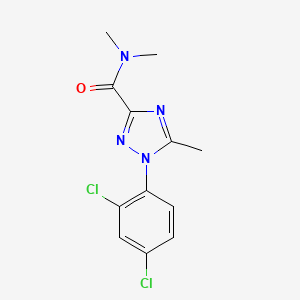
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)
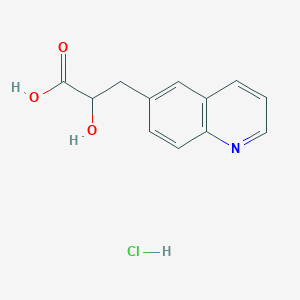
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

